molecular formula C10H10N2O B1267355 4-Amino-6-methoxyquinoline CAS No. 6279-51-2

4-Amino-6-methoxyquinoline

Cat. No.: B1267355
CAS No.: 6279-51-2
M. Wt: 174.2 g/mol
InChI Key: PHGNGVYUHOARGF-UHFFFAOYSA-N
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Description

4-Amino-6-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H10N2O. It is a derivative of quinoline, characterized by an amino group at the fourth position and a methoxy group at the sixth position on the quinoline ring.

Biochemical Analysis

Biochemical Properties

4-Amino-6-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential antimalarial properties, similar to other 4-aminoquinolines like chloroquine and amodiaquine . These interactions often involve binding to heme in the parasite, disrupting its detoxification process and leading to the accumulation of toxic heme derivatives

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in malaria parasites, this compound disrupts the detoxification of heme, leading to cell death . In mammalian cells, it may affect cellular metabolism and gene expression, although detailed studies are needed to elucidate these effects fully.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to heme within the malaria parasite, inhibiting the detoxification process and causing the accumulation of toxic heme derivatives This binding interaction is crucial for its antimalarial activity Additionally, this compound may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits antimalarial activity by disrupting the parasite’s heme detoxification process . At higher doses, it may cause toxic or adverse effects, such as hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and detoxification. For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can provide insights into its localization and accumulation within different tissues, influencing its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within the parasite’s digestive vacuole is crucial for its antimalarial activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxyquinoline typically involves the following steps:

    Starting Material: The process often begins with 6-methoxyquinoline.

    Nitration: The 6-methoxyquinoline undergoes nitration to introduce a nitro group at the fourth position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxyquinoline can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or iron powder.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

4-Amino-6-methoxyquinoline has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-Hydroxy-6-methoxyquinoline
  • 4-Chloro-6-methoxyquinoline
  • 4-Bromo-6-methoxyquinoline

Comparison: 4-Amino-6-methoxyquinoline is unique due to the presence of both an amino group and a methoxy group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the amino group enhances its nucleophilicity, making it more reactive in substitution reactions, while the methoxy group influences its electronic properties and solubility .

Properties

IUPAC Name

6-methoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGNGVYUHOARGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279141
Record name 4-Amino-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-51-2
Record name 6279-51-2
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Record name 4-Amino-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-6-methoxyquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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